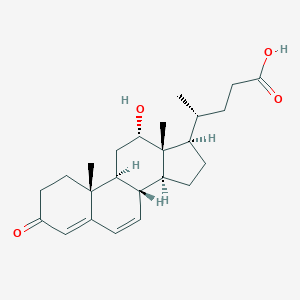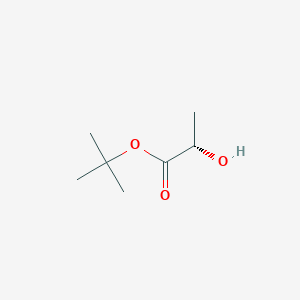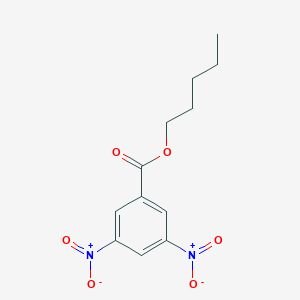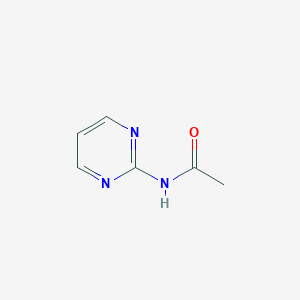
N-(Pyrimidin-2-yl)acetamid
Übersicht
Beschreibung
n-(Pyrimidin-2-yl)acetamide: is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine
Wissenschaftliche Forschungsanwendungen
n-(Pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
N-(Pyrimidin-2-yl)acetamide is a derivative of pyrimidine, an aromatic heterocyclic compound . Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N-(Pyrimidin-2-yl)acetamide may interact with these targets, leading to changes in their activities and subsequently reducing inflammation.
Biochemical Pathways
Given its anti-inflammatory properties, it is likely that it affects the pathways involving the inflammatory mediators it targets . These could include the prostaglandin E2 pathway, the inducible nitric oxide synthase pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Result of Action
The result of the action of N-(Pyrimidin-2-yl)acetamide is likely a reduction in inflammation, given its anti-inflammatory properties . This could involve a decrease in the expression and activities of certain inflammatory mediators, leading to a reduction in the inflammatory response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetic anhydride or acetyl chloride. One common method is the reaction of 2-aminopyrimidine with acetic anhydride under reflux conditions, which yields n-(Pyrimidin-2-yl)acetamide .
Industrial Production Methods: In industrial settings, the production of n-(Pyrimidin-2-yl)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zinc chloride can further enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: n-(Pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group in n-(Pyrimidin-2-yl)acetamide can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
n-(Pyridin-2-yl)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
n-(Pyrimidin-4-yl)acetamide: Another isomer with the amide group attached to the 4-position of the pyrimidine ring.
Uniqueness: n-(Pyrimidin-2-yl)acetamide is unique due to its specific interaction with bacterial quorum sensing pathways, making it a promising candidate for developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-7-3-2-4-8-6/h2-4H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHWKNEQBGLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297888 | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-88-8 | |
| Record name | 13053-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(pyrimidin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10297888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamidopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been observed for compounds containing the N-(pyrimidin-2-yl)acetamide scaffold?
A1: N-(Pyrimidin-2-yl)acetamide derivatives have shown promising results as potential therapeutic agents. Research suggests that incorporating this scaffold into larger molecules, particularly when coupled with tetrazole or pyrazole rings, can lead to compounds exhibiting antibacterial and antifungal properties. [, ] For instance, these modified compounds demonstrated activity against gram-negative bacteria like Klebsiella pneumoniae, gram-positive bacteria such as Enterococcus faecalis, and fungal strains including Candida trichomonas and Candida dubliniensis. []
Q2: How was the structure of N-(pyrimidin-2-yl)acetamide derivatives confirmed in the presented research?
A2: Researchers utilized a combination of spectroscopic techniques to confirm the structures of synthesized N-(pyrimidin-2-yl)acetamide derivatives. Primarily, Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) were employed to elucidate the structural characteristics of the newly synthesized compounds. [, ]
Q3: How does the structure of N-(pyrimidin-2-yl)acetamide derivatives affect their biological activity?
A3: While both pyrazole and tetrazole rings, when linked to the N-(pyrimidin-2-yl)acetamide scaffold, demonstrated antimicrobial activities, the studies suggest that incorporating a tetrazole ring leads to more pronounced effects compared to the pyrazole counterpart. [] This highlights the importance of structural modifications in influencing the biological activity of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


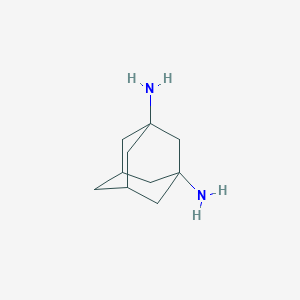
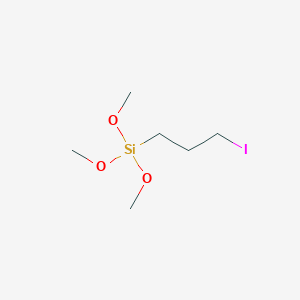
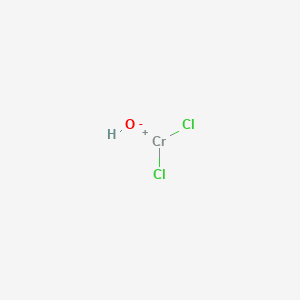
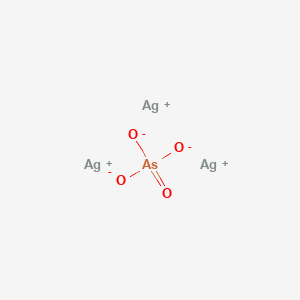

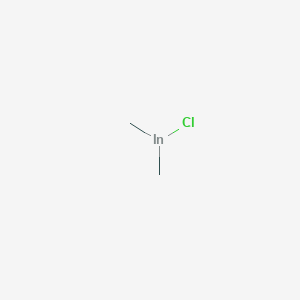
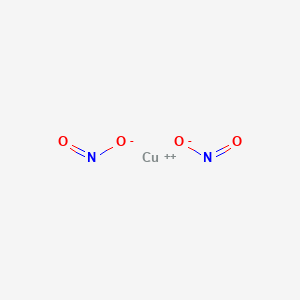

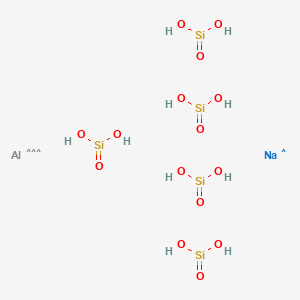
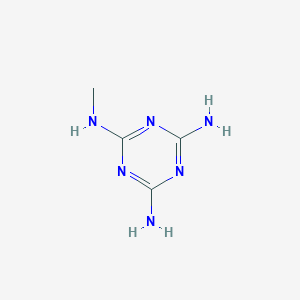
![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)
